1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one
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Overview
Description
1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one is a complex organic compound that features a piperidine ring, a benzimidazole core, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using Boc anhydride in the presence of a base.
Synthesis of the Benzimidazole Core: The benzimidazole core is synthesized through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.
Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Acidic Conditions: Trifluoroacetic acid (TFA) for Boc deprotection.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Deprotected Amines: Removal of the Boc group yields free amines.
Scientific Research Applications
1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-thione: Similar structure but with a thione group instead of a carbonyl group.
1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-amine: Similar structure but with an amino group instead of a carbonyl group.
Uniqueness
1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc-protected piperidine ring and the nitro group makes it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
337910-14-2 |
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Molecular Formula |
C17H22N4O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl 4-(5-nitro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N4O5/c1-17(2,3)26-16(23)19-8-6-11(7-9-19)20-14-5-4-12(21(24)25)10-13(14)18-15(20)22/h4-5,10-11H,6-9H2,1-3H3,(H,18,22) |
InChI Key |
JVAILULNFTYIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
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